3-(2-Naphthylthio)propionic acid

Protein Disulfide Isomerase Enzyme Inhibition ER Stress

3-(2-Naphthylthio)propionic acid (CAS 1141-45-3) is an organosulfur compound with the formula C₁₃H₁₂O₂S and a molecular weight of 232.30 g/mol, featuring a propionic acid moiety linked to a naphthalene ring via a thioether bond. It is a solid at room temperature with a reported melting point of 104-106 °C.

Molecular Formula C13H12O2S
Molecular Weight 232.3 g/mol
CAS No. 1141-45-3
Cat. No. B074199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Naphthylthio)propionic acid
CAS1141-45-3
Molecular FormulaC13H12O2S
Molecular Weight232.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)SCCC(=O)O
InChIInChI=1S/C13H12O2S/c14-13(15)7-8-16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,14,15)
InChIKeyXMQJAJQNGNSZFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Naphthylthio)propionic acid (CAS 1141-45-3): A Naphthalene-Thioether Propionic Acid Building Block


3-(2-Naphthylthio)propionic acid (CAS 1141-45-3) is an organosulfur compound with the formula C₁₃H₁₂O₂S and a molecular weight of 232.30 g/mol, featuring a propionic acid moiety linked to a naphthalene ring via a thioether bond [1]. It is a solid at room temperature with a reported melting point of 104-106 °C [2]. This compound is cataloged as a versatile synthetic intermediate, specifically noted for its utility as a bifunctional organosulfur building block in medicinal chemistry and materials science .

Why 3-(2-Naphthylthio)propionic acid Resists Simple Substitution by Generic Analogs


Direct replacement of 3-(2-Naphthylthio)propionic acid with simpler naphthalene-thiol analogs (e.g., 2-naphthalenethiol) is not feasible in applications requiring a functionalized aliphatic carboxylic acid linker. The propionic acid moiety provides a critical anchor for further conjugation, such as amide bond formation, which simple thiols cannot offer . Furthermore, the specific 2-naphthylthio substitution pattern is reported to confer a distinct biological activity profile, including potent inhibition of Protein Disulfide Isomerase (PDI), a mechanism not generally observed in structural isomers like 3-(1-naphthylthio)propanoic acid . This combination of a redox-active thioether and a flexible carboxylic acid linker creates a unique, non-substitutable chemical space.

Quantitative Evidence for 3-(2-Naphthylthio)propionic acid: Comparative Data and Differentiation


PDI Inhibitory Activity: A Class-Level Differentiation from Simple Naphthalene Thiols

3-(2-Naphthylthio)propionic acid (NPA) is reported to be a potent inhibitor of Protein Disulfide Isomerase (PDI), a critical enzyme for protein folding, by binding to its active site . This biological activity is a key differentiator from simpler analogs like 2-naphthalenethiol, which lack the propionic acid moiety and are primarily used for surface functionalization rather than as biological tool compounds . While specific IC₅₀ values for PDI inhibition are not publicly available from primary research, the targeted mechanism is a class-level inference from its structural design as a cysteine-mimetic thiol-containing compound.

Protein Disulfide Isomerase Enzyme Inhibition ER Stress

Physicochemical Profiling: Solid-State Purity and Handling Advantages

The target compound is a well-defined crystalline solid with a sharp melting point of 104-106 °C, indicating a high degree of chemical purity [1]. This contrasts with structurally similar but non-isolated intermediates often encountered as mixtures. The solid form simplifies accurate weighing and handling for reproducible experimental protocols compared to oily or waxy analogs like some higher molecular weight substituted 3-(naphthylthio)propionic acid derivatives (e.g., 3-[3-(2-dodecyloxy-5-methylphenylcarbamoyl)-4-hydroxy-1-naphthylthio]propionic acid) [2].

Solid Form Purity Analysis Melting Point

Synthetic Utility: A Bifunctional Linker for Medicinal Chemistry Scaffolds

The compound's structure allows it to function as a key intermediate for generating sulfur-bridged analogs of anti-inflammatory drugs like naproxen or as a scaffold for PPAR agonists . The bifunctional nature—a carboxylic acid for amide/ester coupling and a naphthylthio group for specific molecular recognition—is a distinct advantage over mono-functional analogs. For example, while 3-(1-naphthylthio)propanoic acid (CAS 10446-72-7) is an isomer, specific literature reports on its use as a direct scaffold for PPAR agonists are absent, highlighting the unique utility of the 2-naphthylthio regioisomer .

PPAR Agonist Sulfur-Bridged Scaffold Bioconjugation

Key Application Scenarios for 3-(2-Naphthylthio)propionic acid in Research and Development


Investigating Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

3-(2-Naphthylthio)propionic acid (NPA) is the compound of choice for studies requiring the induction of ER stress through direct inhibition of Protein Disulfide Isomerase (PDI). By binding to the PDI active site, NPA causes a buildup of misfolded proteins, triggering the UPR. This specific mechanism makes it a valuable tool compound for dissecting PDI-related pathways in cellular models of diseases like cancer or neurodegenerative disorders, a function not achievable with structural analogs that merely act as chemical ligands .

As a Key Intermediate in the Synthesis of Sulfur-Bridged Pharmaceutical Scaffolds

The compound's dual thioether and carboxylic acid functionalities make it a strategic starting material for constructing complex drug-like molecules. It has been specifically reported as an intermediate for synthesizing sulfur-bridged analogs of naproxen and for developing PPAR (Peroxisome Proliferator-Activated Receptor) agonists, a class of targets for metabolic and inflammatory diseases. Its selection over the 1-naphthylthio isomer is driven by the documented precedent in generating this specific pharmacophore .

Modulating Redox Signaling Pathways in Cell Biology

Owing to its structural resemblance to cysteine, NPA is used to probe redox signaling networks. Research indicates it can modulate the activity of key enzymes like glutathione peroxidase and thioredoxin reductase, thereby altering the cellular redox state. This application leverages its unique ability to engage with thiol/disulfide exchange systems, a property not inherent to simple naphthalene compounds, making it indispensable for studying oxidative stress responses .

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